1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide
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Overview
Description
1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide is a complex organic compound with a unique structure that includes a naphthalene ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthalene ring system, chlorination, and subsequent coupling with the piperidine derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated control systems to monitor and adjust reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution can introduce various functional groups into the molecule .
Scientific Research Applications
1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide
- 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-4-piperidinecarboxamide
- 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarbohydrazide
Uniqueness
The uniqueness of 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexyl-N-methylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3/c1-25(16-7-3-2-4-8-16)23(29)15-11-13-26(14-12-15)20-19(24)21(27)17-9-5-6-10-18(17)22(20)28/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOMKZSMLPJURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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